molecular formula C16H23NO B1526963 [Cyclopropyl(phenyl)methyl](oxan-2-ylmethyl)amine CAS No. 1271470-22-4

[Cyclopropyl(phenyl)methyl](oxan-2-ylmethyl)amine

Cat. No.: B1526963
CAS No.: 1271470-22-4
M. Wt: 245.36 g/mol
InChI Key: GFWBIIJDRUSRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(phenyl)methyl: amine is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/molcyclopropyl(phenyl)methylamine .... This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to an oxan-2-ylmethyl group and an amine groupCyclopropyl(phenyl)methylamine - benchchem.comcyclopropyl(phenyl)methylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(phenyl)methylamine typically involves multiple steps, starting with the preparation of the cyclopropyl group and phenyl ring. One common approach is to use a Grignard reaction, where a phenyl magnesium halide reacts with a cyclopropyl halide to form the cyclopropyl(phenyl)methyl intermediateCyclopropyl(phenyl)methylamine - benchchem.com. This intermediate can then be further reacted with oxan-2-ylmethylamine under specific conditions to yield the final productCyclopropyl(phenyl)methylamine - benchchem.com.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(phenyl)methyl: amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives such as ketones or aldehydes.

  • Reduction: : Production of reduced amine derivatives.

  • Substitution: : Formation of substituted amine derivatives.

Scientific Research Applications

Cyclopropyl(phenyl)methyl: amine has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Industry: : Use in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism by which Cyclopropyl(phenyl)methylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Cyclopropyl(phenyl)methyl: amine can be compared to other similar compounds, such as:

  • Cyclopropylmethylamine: : Lacks the phenyl and oxan-2-ylmethyl groups.

  • Phenylmethylamine: : Lacks the cyclopropyl and oxan-2-ylmethyl groups.

  • Oxan-2-ylmethylamine: : Lacks the cyclopropyl and phenyl groups.

The uniqueness of Cyclopropyl(phenyl)methylamine lies in its combination of these three distinct structural elements, which can impart unique chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-N-(oxan-2-ylmethyl)-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-6-13(7-3-1)16(14-9-10-14)17-12-15-8-4-5-11-18-15/h1-3,6-7,14-17H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWBIIJDRUSRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNC(C2CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Cyclopropyl(phenyl)methyl](oxan-2-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
[Cyclopropyl(phenyl)methyl](oxan-2-ylmethyl)amine
Reactant of Route 3
Reactant of Route 3
[Cyclopropyl(phenyl)methyl](oxan-2-ylmethyl)amine
Reactant of Route 4
Reactant of Route 4
[Cyclopropyl(phenyl)methyl](oxan-2-ylmethyl)amine
Reactant of Route 5
Reactant of Route 5
[Cyclopropyl(phenyl)methyl](oxan-2-ylmethyl)amine
Reactant of Route 6
Reactant of Route 6
[Cyclopropyl(phenyl)methyl](oxan-2-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.